molecular formula C7H7BrClN3O2 B2393938 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide CAS No. 2188446-97-9

4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2393938
CAS No.: 2188446-97-9
M. Wt: 280.51
InChI Key: NBQOVSGSDWEYER-UHFFFAOYSA-N
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Description

4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a chloroacetyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Bromination: The pyrrole ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through the reaction of the brominated pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the chloroacetylated pyrrole with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in an organic solvent such as dichloromethane.

    Chloroacetylation: Chloroacetyl chloride in the presence of a base like triethylamine.

    Hydrazine Hydrate: Used for the formation of the carbohydrazide moiety.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.

    Oxidation/Reduction Products: Different oxidation states of the compound can be achieved.

    Hydrazones: Formed through condensation reactions with aldehydes or ketones.

Scientific Research Applications

4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The bromine and chloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of their function. The carbohydrazide moiety can also form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N’-(2-chloroacetyl)benzohydrazide: Similar in structure but with a benzene ring instead of a pyrrole ring.

    4-Bromo-N-(2-chloroacetyl)benzamide: Contains a benzamide group instead of a carbohydrazide moiety.

Uniqueness

4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is unique due to the presence of the pyrrole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQOVSGSDWEYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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